N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine
Description
N-[(2-Bromo-4-methylphenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropanamine moiety linked to a 2-bromo-4-methylbenzyl group. The bromine and methyl substituents on the aromatic ring likely influence its electronic, steric, and reactivity profiles, making it distinct from other derivatives.
Properties
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBQFIMEMMRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine typically involves the following steps:
Bromination: The starting material, 4-methylbenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation. This can be achieved using reagents like diazomethane or Simmons-Smith reagents (iodomethylzinc iodide) to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or cyanated derivatives
Scientific Research Applications
N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain biological targets.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs based on substituent variations:
*Calculated based on substituent addition.
Substituent Impact :
- Methyl : Improves lipophilicity, affecting solubility and membrane permeability.
- Chlorine/Nitro: Electron-withdrawing groups alter reactivity; nitro derivatives may decompose under heat to release toxic gases (e.g., NOₓ) .
Physicochemical Properties
Limited data exists for the target compound, but inferences are drawn from analogs:
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : In analogs like N-(2-bromo-4-methylphenyl)acetamide, molecules form dimers via C–H···O hydrogen bonds and π-π stacking (3.49 Å spacing) . Similar interactions are expected in the target compound.
- Software Tools : SHELX and WinGX are widely used for refining such structures, ensuring accuracy in bond-length and angle measurements.
Biological Activity
N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine is a cyclopropane derivative characterized by a bromomethylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14BrN
- Molecular Weight : Approximately 240.14 g/mol
- Structural Features : The compound features a cyclopropane ring and a brominated aromatic system, which can significantly influence its chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The bromine atom can participate in halogen bonding, enhancing the compound's affinity for various enzymes.
- Receptor Modulation : The structural rigidity provided by the cyclopropane moiety allows for effective binding to receptor sites, potentially modulating their activity.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes, which may have implications in therapeutic applications:
- Target Enzymes : Preliminary studies suggest interaction with kinases and other regulatory enzymes.
- Inhibition Potency : The specific IC50 values for enzyme inhibition remain to be fully characterized but are expected to vary based on the target enzyme.
Receptor Interaction
The compound's unique structure allows it to bind selectively to various receptors, influencing signaling pathways:
- Potential Targets : Studies are ongoing to identify specific receptors that may be affected by this compound.
- Biological Effects : Modulation of receptor activity could lead to changes in cellular responses, such as altered proliferation or apoptosis.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions. The reaction conditions play a crucial role in determining the yield and purity of the product.
| Reaction Conditions | Description |
|---|---|
| Base Used | Sodium hydroxide or potassium carbonate |
| Solvent | Organic solvents like dichloromethane or toluene |
| Temperature | Elevated temperatures to promote reaction completion |
Biological Assays
Several assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : These assays measure the effect of the compound on cell survival in various cancer cell lines.
- Enzyme Activity Assays : Specific assays designed to quantify enzyme inhibition have shown promising results, indicating potential therapeutic applications.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to elucidate its unique biological properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine | 5-Methyl substitution | Moderate enzyme inhibition |
| N-(4-bromo-3-methylphenyl)methylcyclopropanamine | 4-Bromo substitution | Enhanced receptor binding |
Future Directions
Further research is needed to fully elucidate the biological mechanisms of this compound. Potential areas for exploration include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in living organisms.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity through modifications in its structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
